molecular formula C16H9N5 B1447740 2h-Benzo[c]-1,2,3-triazolo[4,5-a]phenazine CAS No. 216-25-1

2h-Benzo[c]-1,2,3-triazolo[4,5-a]phenazine

Cat. No.: B1447740
CAS No.: 216-25-1
M. Wt: 271.28 g/mol
InChI Key: YBNABPZVTLHSKO-UHFFFAOYSA-N
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Description

Chemical Identity and Fundamental Properties

Nomenclature and Structural Classification

2H-Benzo[c]-1,2,3-triazolo[4,5-a]phenazine exists under multiple nomenclature designations, reflecting the complexity of its fused heterocyclic structure. The compound is registered under Chemical Abstracts Service number 216-25-1, providing a unique identifier for chemical databases and regulatory purposes. Alternative nomenclature includes 2H-Benzo[a]-1,2,3-triazolo[4,5-c]phenazine, which represents a different numbering convention for the same molecular structure. This nomenclature variation illustrates the challenges inherent in systematically naming complex polycyclic systems where multiple ring fusion patterns can be described.

The compound falls within the broader classification of benzotriazole-phenazine hybrid systems, representing a fusion of two important heterocyclic motifs. The structural framework consists of a phenazine core, which itself comprises two benzene rings fused to a central pyrazine unit, further condensed with a 1,2,3-triazole ring system. This classification places the molecule within the category of nitrogen-rich heterocycles, specifically those containing multiple fused aromatic rings with embedded heteroatoms. The systematic nomenclature reflects the IUPAC conventions for naming fused ring systems, where the base heterocycle is identified and subsequent fusions are described using bracketed locants to specify attachment points.

Chemical and Physical Properties

Molecular Formula and Weight Characteristics

The molecular formula of this compound is established as C₁₆H₉N₅, indicating a composition of sixteen carbon atoms, nine hydrogen atoms, and five nitrogen atoms. The molecular weight has been determined to be 271.28 grams per mole, representing a moderate-sized heterocyclic compound. This molecular composition reveals a high nitrogen content, with five nitrogen atoms distributed across the triazole and phenazine components of the structure. The ratio of carbon to nitrogen atoms (16:5) indicates significant heteroatom incorporation, which typically influences solubility characteristics, electronic properties, and intermolecular interactions.

Property Value Reference
Molecular Formula C₁₆H₉N₅
Molecular Weight 271.28 g/mol
Carbon Atoms 16
Hydrogen Atoms 9
Nitrogen Atoms 5

The molecular weight positions this compound within the range typical for pharmaceutical intermediates and materials science applications, being neither too small to lack structural complexity nor too large to present significant synthetic challenges. The high degree of unsaturation, implied by the low hydrogen-to-carbon ratio, confirms the extensively conjugated aromatic nature of the molecular framework.

Structural Conformation and Stereochemistry

The structural conformation of this compound is characterized by a planar aromatic system resulting from the extensive conjugation across the fused ring framework. Triazoles generally exhibit planar molecular geometries, with carbon-nitrogen and nitrogen-nitrogen bond distances falling within a narrow range of 132-136 picometers, consistent with aromatic character. The fusion of the triazole ring with the phenazine system extends this planarity across the entire molecular structure, creating a rigid, conjugated framework that restricts conformational flexibility.

The compound exists as a single tautomeric form under normal conditions, unlike some simpler triazole derivatives that may exhibit tautomerism. The 2H-designation in the nomenclature indicates the specific tautomeric form where a hydrogen atom is positioned on the triazole nitrogen at the 2-position. This structural specificity eliminates potential ambiguity regarding the exact chemical identity and ensures consistent physical and chemical properties. The aromatic stabilization energy associated with the extended conjugated system contributes to the thermal and chemical stability of this molecular framework.

Physicochemical Parameters

The density of this compound has been reported as 1.531 grams per cubic centimeter, indicating a relatively dense molecular packing characteristic of planar aromatic systems. This density value reflects the efficient stacking of the rigid, planar molecules in the solid state, facilitated by π-π interactions between aromatic rings. The amphoteric nature typical of triazole-containing compounds suggests that this molecule may exhibit both basic and acidic properties under appropriate conditions.

Physical Property Value Reference
Density 1.531 g/cm³
Molecular Planarity Planar
Aromatic Character Extensive conjugation

The aromatic character of the compound contributes to its stability and influences its interactions with other molecules through π-π stacking and other non-covalent interactions. The presence of multiple nitrogen atoms provides sites for hydrogen bonding and coordination with metal centers, expanding the potential applications in coordination chemistry and materials science. The combination of aromatic stability and nitrogen-rich composition positions this compound as a versatile building block for advanced materials and pharmaceutical applications.

Comparative Analysis with Related Triazole-Phenazine Derivatives

2H-1,2,3-Triazolo[4,5-g]quinoxaline Analogs

The structural relationship between this compound and 2H-1,2,3-triazolo[4,5-g]quinoxaline derivatives provides insight into the systematic variation of heterocyclic frameworks. 2H-1,2,3-triazolo[4,5-g]quinoxaline represents a simpler analog with molecular formula C₈H₅N₅ and molecular weight 171.16 grams per mole, demonstrating how the addition of benzene rings influences molecular properties. The quinoxaline analog exhibits a density of 1.6 grams per cubic centimeter, slightly higher than the phenazine derivative, and a boiling point of 426.4 degrees Celsius at 760 millimeters of mercury.

Research into triazolo-quinoxaline systems has revealed their utility in photothermal therapy applications, where donor-acceptor conjugated polymers incorporating these units achieve high extinction coefficients and excellent photothermal conversion abilities. The specific structural modifications in these systems, such as the incorporation of 2-(2-decyltetradecyl)-6,7-dimethyl-2H-triazolo[4,5-g]quinoxaline units, demonstrate how synthetic modifications can optimize performance for specific applications. These analogs have achieved extinction coefficients of 28.5 liters per gram per centimeter at 850 nanometers and photothermal conversion efficiencies of 64.3 percent under 808 nanometer laser irradiation.

Compound Molecular Formula Molecular Weight Density Applications
2H-Triazolo[4,5-g]quinoxaline C₈H₅N₅ 171.16 g/mol 1.6 g/cm³ Photothermal therapy
2H-Benzo[c]-triazolo[4,5-a]phenazine C₁₆H₉N₅ 271.28 g/mol 1.531 g/cm³ Materials science
1,2,3-Triazolyl-1,2,4-triazole Derivatives

The comparative analysis extends to hybrid systems incorporating both 1,2,3-triazole and 1,2,4-triazole moieties, which represent an alternative approach to creating nitrogen-rich heterocyclic frameworks. These derivatives demonstrate how different triazole isomers can be combined to achieve specific property profiles, with 1,2,4-triazoles exhibiting different tautomeric behavior compared to 1,2,3-triazoles. The synthesis of 1,2,4-triazolyl-1,2,3-triazole derivatives typically involves thiosemicarbazide intermediates and results in compounds with distinct spectroscopic properties, including characteristic absorption bands in the range of 3115-3280 wavenumbers for nitrogen-hydrogen protons.

Recent research has highlighted the biological significance of triazole-containing compounds, with both 1,2,3-triazole and 1,2,4-triazole derivatives demonstrating antimicrobial, antiviral, anticancer, and anti-inflammatory activities. The structural characteristics of these systems allow for accommodation of diverse substituents around the core structures, facilitating the construction of novel bioactive molecules. The amphoteric nature of triazoles, with the ability to undergo both protonation and deprotonation, contributes to their versatility in biological systems.

Structure-Property Relationships in Heterocyclic Systems

The structure-property relationships within triazole-phenazine and related systems reveal fundamental principles governing heterocyclic behavior. The incorporation of triazole units into larger aromatic frameworks generally increases aromatic stabilization while introducing sites for specific interactions with biological targets or materials applications. The planar geometry characteristic of these systems facilitates π-π stacking interactions, which influence solid-state packing and potentially impact properties such as conductivity and luminescence.

Comparative studies of benzotriazole-quinoxaline combination systems have demonstrated their utility as acceptor units in donor-acceptor type polymers, with energy gap values around 1.00 electron volts. These properties arise from the extended conjugation and the electron-withdrawing nature of the nitrogen-rich heterocycles. The systematic variation of substituents and ring fusion patterns allows for fine-tuning of electronic properties, making these systems valuable for applications in organic electronics and photovoltaic devices.

Properties

IUPAC Name

3,4,5,14,21-pentazapentacyclo[11.8.0.02,6.07,12.015,20]henicosa-1(21),2,5,7,9,11,13,15,17,19-decaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9N5/c1-2-6-10-9(5-1)13-15(16-14(10)19-21-20-16)18-12-8-4-3-7-11(12)17-13/h1-8H,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBNABPZVTLHSKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3C5=NNN=C25
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of fused triazolo-phenazine compounds typically follows a multi-step approach involving:

  • Preparation of a suitable hydrazone or hydrazino intermediate.
  • Cyclization to form the triazole ring fused onto the phenazine or benzodiazepine core.
  • Purification to isolate the final triazolo-phenazine compound with high purity.

This strategy is analogous to the preparation of related triazolobenzodiazepine derivatives, where acetyl hydrazone intermediates undergo acid-catalyzed cyclization to form the triazole ring fused onto the heterocyclic scaffold.

Key Preparation Method: Cyclization of Acetyl Hydrazone Derivatives

A well-documented method for preparing related triazolo-fused heterocycles involves the cyclization of acetyl hydrazone derivatives under acidic conditions, often employing p-toluene sulfonic acid as a catalyst in refluxing toluene. This method is adaptable to the synthesis of 2H-Benzo[c]-1,2,3-triazolo[4,5-a]phenazine by analogy.

Stepwise Procedure:

  • Formation of Acetyl Hydrazone Intermediate:

    • Starting from a suitable benzodiazepine or phenazine-thione derivative, condensation with acetyl hydrazide forms the acetyl hydrazone intermediate.
    • Reaction conditions typically involve refluxing in ethanol or toluene for 12-24 hours.
  • Cyclization to Triazolo Compound:

    • The acetyl hydrazone is cyclized by refluxing in toluene with p-toluene sulfonic acid.
    • Water formed during the reaction is removed using a Dean-Stark apparatus.
    • Reaction time ranges from 10 to 12 hours at 105-110°C.
  • Isolation and Purification:

    • The reaction mixture is cooled gradually to 10-15°C and stirred to precipitate the product.
    • The crude solid is filtered and washed with cold toluene.
    • Further purification by recrystallization from isopropanol or similar solvents yields the pure triazolo-fused product.

Yields and Purity:

  • The yield of the cyclized triazolo compound is typically in the range of 75-80%.
  • Purity after recrystallization reaches about 99.5 to 99.9%.

This method is advantageous due to its one-step cyclization, relatively high yield, and minimal side product formation compared to older methods involving tri-ethyl ortho acetate or expensive catalysts.

Comparative Table of Preparation Parameters

Aspect Description Notes
Starting Material Acetyl hydrazone derivative of phenazine or benzodiazepine-thione Prepared by condensation of hydrazide with thione precursor
Solvent Toluene Allows azeotropic removal of water
Catalyst p-Toluene sulfonic acid Acid catalyst facilitating cyclization
Reaction Temperature 105-110°C Reflux conditions
Reaction Time 10-12 hours Sufficient for complete cyclization
Water Removal Dean-Stark apparatus Essential to drive reaction equilibrium
Product Isolation Cooling to 10-15°C, filtration, washing with toluene Precipitates pure product
Purification Recrystallization from isopropanol Enhances purity to >99.5%
Yield 75-80% High yield with minimal side products

Research Findings and Optimization

  • The cyclization reaction is highly sensitive to the presence of acid catalyst and temperature control. Insufficient acid or lower temperature results in incomplete cyclization and formation of side products.

  • The removal of water during the reaction is critical; the Dean-Stark apparatus ensures continuous removal, shifting the equilibrium towards product formation.

  • The cooling protocol post-reaction (abrupt cooling to 25-30°C followed by gradual cooling to 10-15°C and stirring) is essential for obtaining a solid product with good crystallinity and ease of filtration.

  • The process is scalable and suitable for industrial production due to its simplicity and safety profile compared to older methods.

Chemical Reactions Analysis

Scientific Research Applications

Medicinal Chemistry

2H-Benzo[c]-1,2,3-triazolo[4,5-a]phenazine has shown potential as a lead compound in drug development. Its derivatives are being investigated for various therapeutic applications:

  • Anticancer Activity : Research indicates that phenazine derivatives exhibit cytotoxic effects against different cancer cell lines. For instance, studies have demonstrated that compounds containing the triazole moiety can induce apoptosis in cancer cells and inhibit cell proliferation .
  • Mechanism of Action : The mechanism involves interaction with biological targets at the molecular level, particularly through the inhibition of key enzymes or receptors involved in cancer progression .

Fluorescence Microscopy and Imaging Techniques

The photophysical properties of this compound make it suitable for applications in fluorescence microscopy:

  • Fluorescent Probes : Its ability to absorb and emit light makes it an effective fluorescent probe for imaging biological processes . The compound's structural features enhance its stability and reactivity under various conditions.

Materials Science

The compound is also being explored for its potential applications in materials science:

  • Sensors : Due to its electronic properties, this compound can be utilized in the development of sensors for detecting various analytes .
  • Organic Light Emitting Diodes (OLEDs) : Its unique structure may contribute to the development of new materials for OLEDs, enhancing their efficiency and performance .

Data Table: Summary of Applications

Application AreaSpecific Use CaseReferences
Medicinal ChemistryAnticancer agent
Fluorescence MicroscopyImaging biological processes
Materials ScienceDevelopment of sensors
OLED materials

Case Study 1: Anticancer Properties

A study investigated the cytotoxic effects of various derivatives of this compound against A549 lung adenocarcinoma cells. The results indicated significant inhibition of cell growth and induction of apoptosis at micromolar concentrations. These findings suggest that this compound could serve as a scaffold for designing more potent anticancer agents.

Case Study 2: Fluorescent Probes

In a recent study focused on imaging techniques, researchers utilized this compound as a fluorescent probe to visualize cellular processes in live cells. The compound's stability under physiological conditions allowed for extended observation periods without significant degradation.

Mechanism of Action

The mechanism by which 2h-Benzo[c]-1,2,3-triazolo[4,5-a]phenazine exerts its effects is complex and multifaceted:

  • Molecular Targets and Pathways: This compound often interacts with enzymes and receptors, affecting various biochemical pathways. For example, it can inhibit certain kinases or proteases, leading to altered cellular signaling and metabolic processes.

  • Molecular Interactions: Its heterocyclic structure allows it to form hydrogen bonds and π-π interactions with biomolecules, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

3-(9H-Carbazol-9-yl)-5H-Benzo[d]Benzo[4,5]Imidazo[2,1-b][1,3]Thiazine (CzBBIT)

  • Molecular Formula: Not explicitly stated in evidence, but structurally related to carbazole and benzothiazine derivatives.
  • Key Features : Combines a carbazole unit (electron-rich) with a benzimidazole-thiazine system. Sulfur and nitrogen atoms in the thiazine ring enhance electronic diversity.
  • Synthesis : Prepared via copper(I)-catalyzed coupling of 1H-benzo[d]imidazole-2-thiol with a carbazole derivative in DMF at 110°C, using Cs₂CO₃ as a base and L-proline as a ligand .
  • Applications : Likely explored for organic light-emitting diodes (OLEDs) due to carbazole’s hole-transport properties.

Hexafluoro(1,2,3)dithiazolo-phenothiazines

  • Examples: 4,6,7,8,9,11-Hexafluoro(1,2,3)dithiazolo(5,4-b)phenothiazine 4,5,7,8,9,10-Hexafluoro(1,2,3)dithiazolo(4,5-c)phenothiazine
  • Key Features: Sulfur-rich dithiazole rings fused with fluorinated phenothiazine cores. Fluorine substituents introduce strong electron-withdrawing effects and steric hindrance.
  • Synthesis : Crystallographic studies confirm planar geometries, with fluorine atoms influencing packing efficiency and thermal stability .
  • Applications: Potential use in high-stability semiconductors or charge-transfer complexes.

Property Comparison

Property 2H-Benzo[c]-1,2,3-triazolo[4,5-a]phenazine CzBBIT Hexafluoro-dithiazolo-phenothiazines
Molecular Formula C₁₆H₉N₅ Likely C₂₄H₁₅N₃S C₁₂H₃F₆N₂S₃ (representative example)
Heteroatoms N-only system N, S N, S, F
Aromaticity High (planar π-system) Moderate (non-planar thiazine) High (rigid dithiazole-phenothiazine fusion)
Electronic Properties Electron-deficient due to triazole Electron-rich (carbazole) + polar Strong electron-withdrawing (F, S)
Synthesis Complexity Not reported Moderate (Cu-catalyzed coupling) High (fluorination and crystallization)
Thermal Stability Unknown Likely moderate High (fluorine enhances stability)

Functional Differences

  • Electron Affinity: The triazolo-phenazine core is more electron-deficient than CzBBIT but less so than fluorinated dithiazolo-phenothiazines, which benefit from fluorine’s inductive effects .
  • Optical Potential: While CzBBIT’s carbazole moiety suggests luminescence applications, the triazolo-phenazine’s nitrogen density may favor fluorescence quenching or metal coordination .
  • Solubility: Fluorinated dithiazolo-phenothiazines exhibit lower solubility in polar solvents due to fluorine’s hydrophobicity, whereas triazolo-phenazine’s solubility remains uncharacterized .

Biological Activity

2h-Benzo[c]-1,2,3-triazolo[4,5-a]phenazine is a heterocyclic compound that has attracted attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicine.

Chemical Structure and Synthesis

The compound features a triazole ring fused to a phenazine moiety, which is known for its role in various biological processes. The synthesis of this compound typically involves cyclization reactions of appropriate precursors under specific conditions to ensure high yields and purity.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound derivatives. For instance:

  • Cytotoxicity : Research indicates that these compounds exhibit significant cytotoxic effects against various cancer cell lines. A study reported IC50 values in the micromolar range for several derivatives when tested against MCF-7 breast cancer cells .
  • Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis through the activation of pro-apoptotic proteins such as Bax and the downregulation of anti-apoptotic proteins like Bcl-2. This was demonstrated by increased Bax expression and decreased Bcl-2 levels in treated cells .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored:

  • Bacterial Inhibition : Compounds containing this scaffold have shown promising antibacterial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies reveal that substitutions on the triazole ring can enhance antimicrobial efficacy .

Neuropharmacological Effects

Emerging research suggests potential neuropharmacological applications:

  • CNS Activity : Some derivatives have been evaluated for their effects on the central nervous system (CNS), showing promise as neuroleptic agents. For example, certain compounds have been reported to exhibit antipsychotic effects comparable to traditional medications used for schizophrenia .

Case Studies

StudyFindingsCell Line/Model
Significant cytotoxicity with IC50 values in micromolar range; apoptosis induction via Bax/Bcl-2 modulationMCF-7 breast cancer cells
Antimicrobial activity against various bacterial strains; SAR indicates enhanced activity with specific substitutionsVarious bacterial strains
Neuroleptic effects observed; potential for treating psychotic disordersAnimal models

The biological activities of this compound are mediated through several mechanisms:

  • Apoptosis Induction : The compound promotes apoptosis by modulating key proteins involved in the apoptotic pathway.
  • Topoisomerase Inhibition : Some derivatives act as topoisomerase inhibitors, interfering with DNA replication in cancer cells.
  • Receptor Interaction : Certain compounds interact with neurotransmitter receptors, contributing to their neuropharmacological effects.

Q & A

Q. What are the common synthetic strategies for constructing fused triazolo-phenazine scaffolds like 2H-Benzo[c]-1,2,3-triazolo[4,5-a]phenazine?

Fused triazolo-phenazine derivatives are typically synthesized via cycloaddition reactions or multi-step heterocyclic annulation. For example, thieno-fused triazolopyrimidines are prepared by cyclizing azides with activated methylene compounds under base catalysis, yielding high-purity products (yields >75%) . Similar methodologies can be adapted for phenazine systems by substituting thiophene precursors with appropriately functionalized phenazine intermediates. Key steps include azide formation, regioselective cyclization, and purification via column chromatography or recrystallization.

Q. How can structural characterization of this compound derivatives be optimized using spectroscopic and crystallographic techniques?

  • NMR Spectroscopy : 1H/13C NMR is critical for confirming regiochemistry and substituent placement. For example, aromatic protons in triazolopyrimidines exhibit distinct splitting patterns in the δ 7.0–8.5 ppm range, while triazole protons appear as singlets .
  • X-ray Crystallography : Resolve ambiguities in fused ring systems by analyzing bond lengths and angles. For instance, X-ray data for triazolopyrimidines reveal planar geometries with bond lengths consistent with aromaticity (e.g., C-N bonds ≈ 1.33 Å) .

Advanced Research Questions

Q. What computational approaches are effective in predicting the electronic properties of triazolo-phenazine derivatives for applications like fluorescence sensing?

Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) calculations are pivotal. Studies on triazolopyrimidine-based probes show that HOMO-LUMO gaps (~3.2 eV) and electron-withdrawing substituents (e.g., nitro groups) enhance charge-transfer interactions with analytes like nitroaromatics . Key parameters include:

  • π-π stacking energy : Calculated using dispersion-corrected functionals (e.g., B3LYP-D3).
  • Excited-state dynamics : Simulated via TDDFT to model fluorescence quenching mechanisms .

Q. How can discrepancies in bioactivity data for triazolo-fused heterocycles be resolved?

Contradictions in anticancer activity (e.g., GP values ranging from 81% to 100% growth) may arise from:

  • Cell line specificity : Renal cancer UO-31 cells showed sensitivity to triazolopyrimidines, while other lines (e.g., CNS, melanoma) were resistant .
  • Substituent effects : Electron-donating groups (e.g., -OCH3) on the triazole ring reduce activity compared to electron-withdrawing groups (e.g., -NO2) . Mitigation strategies include:
  • Dose-response assays : Test compounds at multiple concentrations (e.g., 10^-5 M to 10^-8 M) to establish IC50 values.
  • Structural analogs : Compare bioisosteres (e.g., thieno- vs. benzo-fused systems) to isolate scaffold-specific effects .

Q. What methodologies are recommended for probing the role of weak interactions (e.g., hydrogen bonding, van der Waals forces) in triazolo-phenazine crystal packing?

  • Hirshfeld Surface Analysis : Quantify interaction types (e.g., H-bonding vs. C-H···π contacts) in crystalline phases. For example, triazolopyrimidine derivatives show 12–15% H-bond contributions in Hirshfeld plots .
  • Thermogravimetric Analysis (TGA) : Correlate thermal stability (decomposition >250°C) with intermolecular forces .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2h-Benzo[c]-1,2,3-triazolo[4,5-a]phenazine
Reactant of Route 2
2h-Benzo[c]-1,2,3-triazolo[4,5-a]phenazine

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